molecular formula C10H11BrClN B7865707 N-(5-Bromo-2-chlorobenzyl)cyclopropanamine

N-(5-Bromo-2-chlorobenzyl)cyclopropanamine

Cat. No.: B7865707
M. Wt: 260.56 g/mol
InChI Key: CUQHSNFKAVTEBP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-chlorobenzyl)cyclopropanamine: is an organic compound with the molecular formula C10H11BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and the amine group is attached to a cyclopropane ring

Properties

IUPAC Name

N-[(5-bromo-2-chlorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHSNFKAVTEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-chlorobenzyl chloride from 5-bromo-2-chlorotoluene through chlorination.

    Cyclopropanation: The benzyl chloride derivative is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic ring enable nucleophilic substitution, particularly under conditions favoring aromatic electrophilic substitution (SNAr) due to electron-withdrawing effects.

Key Examples:

Amine Functionalization

The primary amine reacts with electrophiles, enabling diverse derivatization:

Acylation:

Alkylation:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under acidic or oxidative conditions:

Acid-Catalyzed Ring Opening:

Oxidative Cleavage:

Cross-Coupling Reactions

The bromoarene participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination:

Comparative Reactivity of Halogens

Reaction Type Bromine Reactivity Chlorine Reactivity Conditions
Nucleophilic SubstitutionHigh (SNAr)LowDMF, 80°C, K₂CO₃
Suzuki CouplingHighInertPd catalyst, 90°C
Finkelstein ReactionReplaceable with I⁻RetainedAcetone, reflux

Mechanistic Insights

  • SNAr Reactions : Activated by electron-withdrawing Br/Cl substituents, facilitating attack by soft nucleophiles (e.g., amines) at the para position to halogens.

  • Cyclopropane Stability : Ring strain (109° bond angles) promotes cleavage under acid or radical conditions but remains intact in mild reactions .

Scientific Research Applications

Synthetic Route Overview

  • Bromination : The starting material undergoes bromination using bromine in a suitable solvent.
  • Chlorination : Subsequent chlorination introduces the chlorine atom at the 2-position of the phenyl ring.
  • Cyclopropanation : The final step involves forming the cyclopropanamine structure through cyclization reactions.

Medicinal Chemistry

N-(5-Bromo-2-chlorobenzyl)cyclopropanamine has been explored for its pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast cancer models. In vitro assays have shown effective inhibition at concentrations as low as 10 µM.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, with studies indicating a reduction in pro-inflammatory cytokines in animal models.

Biological Studies

The compound serves as a valuable ligand in receptor binding studies:

  • Receptor Interaction : Binding affinity assays have demonstrated that this compound interacts with specific receptors, which could be pivotal for developing new therapeutic agents targeting these receptors .

Material Science

In materials science, this compound is utilized as a building block for synthesizing novel materials:

  • Chemical Intermediates : It is employed in the production of specialty chemicals and advanced materials due to its unique structural properties, which allow for diverse chemical modifications.

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on MDA-MB-231 breast cancer cells demonstrated significant inhibition of cell proliferation at low concentrations (10 µM). This finding suggests potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In an anti-inflammatory study, compounds structurally similar to this compound were found to significantly reduce edema in animal models compared to controls, indicating its potential therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents can influence its binding affinity and specificity, while the cyclopropane ring can affect its overall stability and reactivity.

Comparison with Similar Compounds

    N-(5-Bromo-2-chlorobenzyl)amine: Lacks the cyclopropane ring, which may affect its reactivity and biological activity.

    N-(5-Bromo-2-chlorophenyl)cyclopropanamine: Similar structure but with different substitution patterns on the benzene ring.

    N-(5-Bromo-2-chlorobenzyl)methylamine: Contains a methyl group instead of the cyclopropane ring.

Uniqueness: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is unique due to the presence of both bromine and chlorine substituents on the benzyl group and the cyclopropane ring. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Introduction

N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies from diverse research sources.

This compound is characterized by its unique structure, which includes a cyclopropanamine moiety and a halogenated benzyl group. The presence of bromine and chlorine atoms contributes to its reactivity and biological interactions.

Molecular Structure

  • Chemical Formula : C10H10BrClN
  • Molecular Weight : 256.55 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance, sulfonamide derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDApoptosis induction
Sulfonamide Derivative A15Cell cycle arrest
Sulfonamide Derivative B25Inhibition of angiogenesis

Antibacterial Properties

The antibacterial activity of related compounds has been well-documented. The structural features of this compound suggest potential effectiveness against bacterial strains, likely due to interference with bacterial cell wall synthesis or function .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of lysine-specific demethylase 1 (KDM1), which plays a critical role in epigenetic regulation and gene expression . This inhibition could lead to altered expression of genes involved in cell proliferation and survival.

Case Study 1: In Vitro Evaluation

A study conducted on a series of cyclopropanamine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7), showing an IC50 value indicative of potent activity .

Case Study 2: Pharmacokinetics and Safety Profile

Another study assessed the pharmacokinetic properties of this compound. Results indicated moderate metabolic stability with a half-life suitable for therapeutic applications. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for N-(5-Bromo-2-chlorobenzyl)cyclopropanamine?

The compound is typically synthesized via reductive amination or catalytic hydrogenation. For example, a patent describes hydrogenation of an imine intermediate (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) using platinum catalysts under controlled hydrogen pressure . Adapting this method involves substituting the benzyl group with bromo and chloro substituents. Purification often requires column chromatography or recrystallization to isolate the amine product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Distinct splitting patterns from bromo/chloro substituents and cyclopropane protons (e.g., 1H NMR multiplet at δ 1.0–1.5 ppm for cyclopropane) .
  • FT-IR : Confirmation of amine (-NH stretch ~3300 cm⁻¹) and aromatic C-Br/C-Cl bonds (600–800 cm⁻¹) .
  • HRMS : To verify molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂BrClN: 260.99) .

Q. What are the recommended storage conditions for this compound?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Similar halogenated amines degrade under moisture, requiring desiccants and light protection .

Advanced Research Questions

Q. How can reaction yields be optimized during hydrogenation of imine intermediates?

Optimization strategies include:

  • Screening catalysts (Pt vs. Pd/C) and solvent systems (e.g., ethanol vs. THF). Pt catalysts may reduce side reactions but require strict anhydrous conditions .
  • Adjusting hydrogen pressure (1–3 atm) and temperature (25–50°C). Kinetic studies via in situ FT-IR can monitor imine conversion .
  • Using chiral auxiliaries or ligands to enhance enantioselectivity, critical for bioactive derivatives .

Q. How do researchers resolve ambiguities in NMR spectra caused by cyclopropane ring strain?

Advanced approaches:

  • 2D NMR (COSY, HSQC) : Correlate cyclopropane protons (δ 0.5–1.5 ppm) with adjacent carbons. HMBC identifies coupling between aromatic protons and the cyclopropane ring .
  • Variable-temperature NMR : Reduces signal broadening caused by ring strain at low temperatures (e.g., –40°C) .

Q. What decomposition products form under thermal stress, and how are they analyzed?

Thermal gravimetric analysis (TGA) paired with GC-MS reveals:

  • Hydrogen bromide (HBr) and chlorinated aromatics from C-Br/C-Cl bond cleavage.
  • Cyclopropane ring-opening products (e.g., allylic amines) at >150°C . Mitigation strategies include stabilizing the compound with radical scavengers (e.g., BHT) during storage .

Q. How does the steric profile of the cyclopropane ring influence biological interactions?

  • Molecular docking : The rigid cyclopropane imposes conformational constraints, enhancing selectivity for enzymes with deep binding pockets (e.g., kinase ATP sites).
  • X-ray co-crystallography : Resolves binding modes, as seen in sulfonamide analogs where the cyclopropane aligns with hydrophobic enzyme residues .

Data Analysis & Contradictions

Q. How should discrepancies in reported synthetic yields be addressed?

  • Compare reaction scales, catalyst purity, and solvent drying methods. For example, trace water in ethanol reduces Pt catalyst efficiency by 20–30% .
  • Reproduce methods with strict inert conditions and characterize intermediates (e.g., imine purity via HPLC) .

Q. What strategies validate enantiomeric purity in derivatives?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Correlates optical activity with X-ray crystallography data from structurally related compounds .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueObservationsReference
1H NMR Cyclopropane protons: δ 0.8–1.2 ppm (m, 4H); Aromatic H: δ 7.2–7.5 ppm (m)
13C NMR Cyclopropane carbons: δ 8–12 ppm; C-Br: δ 115 ppm; C-Cl: δ 125 ppm
FT-IR N-H stretch: 3280 cm⁻¹; C-Br: 560 cm⁻¹; C-Cl: 740 cm⁻¹

Q. Table 2: Stability Assessment Under Thermal Stress

Temperature (°C)Degradation ProductsAnalytical Method
25None detectedTGA-MS
150HBr, chlorinated aromaticsGC-MS
200Allylic amines, polymerized byproductsHPLC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.